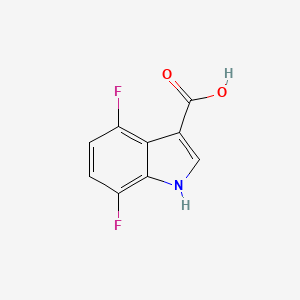

4,7-Difluoro-1H-indole-3-carboxylic acid

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most important structural motifs in the fields of organic and medicinal chemistry. medchemexpress.comnih.gov This scaffold is a key component in a vast number of natural products, alkaloids, and biologically active compounds, making it a privileged structure in drug discovery. nih.govnih.gov Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan and derived neurotransmitters like serotonin (B10506). nih.gov

In medicinal chemistry, indole derivatives have been extensively explored, leading to the development of drugs for a wide range of therapeutic applications. frontiersin.org These compounds are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. medchemexpress.comfrontiersin.org The versatility of the indole ring allows it to mimic the structure of peptides and bind to various biological receptors and enzymes, making it a fertile ground for designing new therapeutic agents. nih.gov Researchers continue to focus on synthesizing novel indole-containing molecules to explore their potential in treating diseases ranging from cancer to neurological disorders. medchemexpress.cominnospk.com

The Strategic Role of Fluorine Substitution in Enhancing Molecular Properties and Bioactivity

The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in modern drug design. tandfonline.com The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological profile. tandfonline.com

Strategically placing fluorine in a drug candidate can lead to significant improvements in several key areas:

Metabolic Stability: The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

Binding Affinity: Fluorine's high electronegativity can alter the electron distribution in a molecule, potentially leading to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins or enzymes.

Physicochemical Properties: Fluorination can modulate a compound's lipophilicity, acidity (pKa), and membrane permeability. These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Because of these beneficial effects, a significant percentage of commercially available drugs contain at least one fluorine atom, highlighting the importance of this element in medicinal chemistry.

Specific Research Focus on the 4,7-Difluoro-1H-indole-3-carboxylic Acid Core

Within the broader class of fluorinated indole scaffolds, 4,7-Difluoro-1H-indole-3-carboxylic acid represents a specific and valuable building block for synthetic chemistry. While extensive research has been published on the indole-3-carboxylic acid framework and various monofluorinated analogues for applications in developing antihypertensive agents and auxin mimics for herbicides, the 4,7-difluoro isomer is primarily utilized as a specialized research chemical. frontiersin.orgbeilstein-journals.orgnih.gov

The research focus on this particular core is centered on its role as an intermediate in the synthesis of more complex and novel molecules. The presence of two fluorine atoms on the benzene (B151609) portion of the indole ring offers a unique electronic and steric profile. This specific substitution pattern can be exploited by medicinal chemists to fine-tune the properties of a final drug candidate, potentially enhancing its potency, selectivity, or pharmacokinetic profile. Its availability allows researchers to systematically explore the structure-activity relationships of difluorinated indole derivatives in various drug discovery programs.

The fundamental properties of this compound are well-characterized, providing a solid foundation for its application in multi-step synthetic pathways.

Table 1: Physicochemical Properties of 4,7-Difluoro-1H-indole-3-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 1360928-67-1 |

| Molecular Formula | C₉H₅F₂NO₂ |

| Molecular Weight | 197.14 g/mol |

| Canonical SMILES | C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)F |

| InChI Key | ZXIIHGVVOKTBED-UHFFFAOYSA-N |

Properties

Molecular Formula |

C9H5F2NO2 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

4,7-difluoro-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H5F2NO2/c10-5-1-2-6(11)8-7(5)4(3-12-8)9(13)14/h1-3,12H,(H,13,14) |

InChI Key |

ZXIIHGVVOKTBED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,7 Difluoro 1h Indole 3 Carboxylic Acid and Its Analogs

De Novo Synthetic Routes to the 4,7-Difluoro-1H-indole Scaffold

The creation of the 4,7-difluoroindole ring system from non-indole precursors is a critical area of research. These de novo syntheses provide access to the core structure, which can then be further functionalized.

Multi-step synthesis is a foundational approach for constructing complex heterocyclic molecules from readily available starting materials. nih.govnih.gov For the 4,7-difluoro-1H-indole scaffold, these sequences typically begin with simple fluorinated aromatic compounds. A common precursor is 2,5-difluoroaniline.

One potential multi-step pathway involves the conversion of a fluorinated aniline (B41778) into a more complex intermediate suitable for cyclization. For instance, a sequence could begin with the protection of the aniline, followed by ortho-lithiation and subsequent reaction with an electrophile to introduce a side chain. This side chain is then elaborated over several steps to create the necessary functionality for the final ring-closing reaction to form the indole (B1671886). Such multi-step approaches, while sometimes lengthy, offer high flexibility in introducing various substituents onto the indole core. The development of one-pot and flow chemistry processes aims to improve the efficiency of these sequences by combining multiple transformations into a single, continuous operation, thereby reducing waste and reaction time. nih.govbeilstein-journals.orgrsc.org

Table 1: Illustrative Multi-Step Synthesis Approach

| Step | Transformation | Key Reagents | Precursor | Product |

|---|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 1,4-Difluorobenzene | 2,5-Difluoronitrobenzene |

| 2 | Reduction | H₂, Pd/C | 2,5-Difluoronitrobenzene | 2,5-Difluoroaniline |

| 3 | Diazotization/Reduction | NaNO₂, HCl; SnCl₂ | 2,5-Difluoroaniline | (2,5-Difluorophenyl)hydrazine |

| 4 | Fischer Indole Synthesis | Pyruvic acid, H⁺ catalyst | (2,5-Difluorophenyl)hydrazine | 4,7-Difluoro-1H-indole-2-carboxylic acid |

| 5 | Decarboxylation | Heat | 4,7-Difluoro-1H-indole-2-carboxylic acid | 4,7-Difluoro-1H-indole |

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles. thermofisher.com The reaction condenses a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of the 4,7-difluoro-1H-indole scaffold, the key starting material is (2,5-difluorophenyl)hydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A critical wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgjk-sci.com The choice of acid catalyst, which can be a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂), can influence the reaction's efficiency. wikipedia.org

Modifications to the classical Fischer synthesis have been developed to improve yields and broaden its scope. The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org Another variation involves performing the synthesis in low-melting mixtures, which can serve as both the solvent and catalyst, simplifying the procedure. organic-chemistry.org

Beyond traditional methods, modern organic synthesis has introduced novel strategies for constructing the indole nucleus. These often involve transition-metal-catalyzed reactions that form key carbon-carbon or carbon-nitrogen bonds.

Palladium-catalyzed reactions, for example, can be used to cyclize appropriately substituted anilines. An N-aryl enamine can undergo an oxidative linkage of two C-H bonds to afford the indole core. organic-chemistry.org Another strategy involves the copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives. organic-chemistry.org While these methods have been broadly applied, their use for synthesizing the specific 4,7-difluoro-1H-indole scaffold would depend on the availability of the corresponding 2,5-difluoro-substituted precursors.

Other innovative approaches include the Madelung indole synthesis, which involves the intramolecular cyclization of an N-phenylalkanamide at high temperatures with a strong base, and the Nenitzescu indole synthesis. organic-chemistry.org The development of intramolecular cyclization reactions mediated by reagents like N-chlorosuccinimide (NCS) has also provided new routes to complex indole structures. nih.gov

Functionalization and Derivatization of the 4,7-Difluoro-1H-indole-3-carboxylic Acid Moiety

Once the 4,7-Difluoro-1H-indole-3-carboxylic acid molecule is synthesized, its carboxylic acid and indole nitrogen sites serve as primary handles for further chemical modification to produce a diverse range of analogs.

The carboxylic acid group at the C3 position is readily converted into esters and amides, which are common functional groups in pharmaceutical compounds. arkat-usa.org

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For more sensitive substrates, conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol is a common strategy. Alternatively, reaction with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) can yield the corresponding ester. acs.org

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation is one of the most frequently performed reactions in medicinal chemistry. arkat-usa.org It is commonly facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU, often in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt). These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.

Table 2: Representative Derivatization of the Carboxyl Group

| Reaction Type | Reagents | Amine/Alcohol | Product Class |

|---|---|---|---|

| Esterification | CH₃I, K₂CO₃ | Methanol (implied) | Methyl Ester |

| Amidation | EDC, HOBt, DIPEA | Aniline | Phenylamide |

| Amidation | TBTU, DIPEA | Benzylamine | Benzylamide |

| Amidation | HATU, Et₃N | 5-Aminoindole | Indolylamide |

The nitrogen atom of the indole ring (N1 position) is a nucleophilic site that can be functionalized with a variety of substituents. N-substitution can significantly alter the molecule's physical, chemical, and biological properties.

N-Alkylation and N-Arylation are common modifications. A widely used method involves deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl or aryl halide (e.g., benzyl (B1604629) bromide, methyl iodide). nih.gov The resulting anion readily displaces the halide to form the N-substituted product. Weaker bases like potassium carbonate in a polar aprotic solvent such as DMF are also effective, particularly for reactive alkylating agents. acs.org

Copper-catalyzed Ullmann-type reactions provide an efficient route for N-arylation, allowing for the formation of a C-N bond between the indole nitrogen and an aryl halide. nih.gov Protecting groups, such as the triisopropylsilyl (TIPS) group, can also be installed on the indole nitrogen to facilitate other transformations on the molecule, and can be subsequently removed under specific conditions. dundee.ac.uknih.gov

Regioselective Functionalization of the Difluorinated Indole Ring System

The electronic nature of the indole ring is π-excessive, which generally directs electrophilic substitution to the C3 position of the pyrrole (B145914) moiety. bhu.ac.in The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring at positions 4 and 7 significantly influences the electron density distribution and, consequently, the regioselectivity of further functionalization reactions.

Directing-group strategies are often employed to achieve functionalization at specific C-H bonds on the benzene core of the indole system, which is typically less reactive than the pyrrole ring. nih.gov For instance, installing a removable directing group, such as an N-pivaloyl group, can facilitate rhodium-catalyzed C-H activation specifically at the C7 position. nih.gov Similarly, an N-P(O)tBu2 group has been used to direct palladium and copper catalysts for C7 and C6 arylation, respectively. nih.gov

The C3 position remains the most nucleophilic site for many reactions. However, the fluorine atoms can influence the reactivity of other positions. For example, functionalization at the C2 and C3 positions of the indole core can be achieved through various methods, including those that begin with 2,3-dihalophenols, which can be transformed into 4-haloindoles and subsequently functionalized. researchgate.net

| Position | Reaction Type | Controlling Factors & Reagents | Notes |

|---|---|---|---|

| C3 | Electrophilic Substitution (e.g., Sulfenylation, Acylation) | Inherent nucleophilicity of the indole ring. bhu.ac.in Reagents like XtalFluor-E can be used for sulfenylation. researchgate.net | This is the most common site for electrophilic attack. |

| C7 | C-H Alkenylation/Alkylation | Rhodium catalysis with an N-pivaloyl directing group. nih.gov | Directing group is crucial for achieving high regioselectivity at this position. |

| C6/C7 | C-H Arylation | Palladium or Copper catalysis with an N-P(O)tBu2 directing group. nih.gov | The choice of metal catalyst (Pd vs. Cu) can switch the selectivity between C7 and C6. nih.gov |

| C2 | Directed ortho-Lithiation | An N-protecting group that can direct lithiation (e.g., using n-BuLi) followed by quenching with an electrophile. | Requires protection of the N-H proton. |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new methodologies for preparing 4,7-Difluoro-1H-indole-3-carboxylic acid and its analogs.

Detailed Reaction Mechanisms of Indole Formation and Functionalization

One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis. thermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which would be formed from a substituted phenylhydrazine (in this case, 2,5-difluorophenylhydrazine) and a pyruvate (B1213749) derivative to yield the indole-3-carboxylic acid core.

The mechanism of the Fischer indole synthesis proceeds through several key steps wikipedia.org:

Hydrazone Formation : The initial reaction between the phenylhydrazine and a ketone or aldehyde forms a phenylhydrazone.

Tautomerization : The phenylhydrazone isomerizes to its enamine tautomer.

nih.govnih.gov-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted nih.govnih.gov-sigmatropic rearrangement (a variation of the Claisen rearrangement), which is the key bond-forming step that establishes the C2-C3 bond of the future indole.

Aromatization : The resulting di-imine intermediate cyclizes to form an aminal, which then eliminates ammonia under acidic conditions to generate the aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the final indole ring. wikipedia.org

For functionalization, the mechanism of electrophilic substitution at the C3 position is governed by the formation of a stabilized cationic intermediate (an indoleninium ion). The attack of an electrophile at C3 allows the positive charge to be delocalized over the C2 atom and the nitrogen atom, which is more stable than the intermediate formed from an attack at C2. bhu.ac.in

Analysis of Decarboxylative Reactions and C-H Functionalization Pathways

Decarboxylation of indole-3-carboxylic acids is a key transformation to access 3-unsubstituted indoles or to use the carboxyl group as a precursor for other functionalities. This process can be achieved under metal-free conditions, often promoted by a base like potassium carbonate in a suitable solvent. researchgate.net Alternatively, transition metals can catalyze the decarboxylation. For instance, gold(III) catalysts have been used for the decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols. acs.org

Decarboxylative C-H functionalization is a powerful strategy that combines decarboxylation with C-H activation to form new C-C bonds. acs.org In these reactions, a carboxylic acid partner undergoes decarboxylation to generate a reactive intermediate, which then couples with a C-H bond of the indole. acs.org Bimetallic systems, such as Pd/Ag, have been developed for the direct C-H arylation of indoles using benzoic acids as aryl donors. acs.org

A possible mechanism for a palladium-catalyzed decarboxylative C-H functionalization involves acs.org:

C-H Activation : The palladium catalyst activates a C-H bond of the indole (e.g., at the C3 position) to form an aryl-palladium species.

Decarboxylation : A silver salt mediates the decarboxylation of the carboxylic acid coupling partner to form an aryl-silver intermediate.

Transmetalation : The aryl-silver intermediate reacts with the aryl-palladium species to form a diaryl-palladium complex.

Reductive Elimination : The diaryl-palladium complex undergoes reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

Catalyst Regeneration : An oxidant, such as the silver salt, re-oxidizes Pd(0) to the active Pd(II) state to complete the catalytic cycle.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Simple Decarboxylation | K2CO3 / Acetonitrile | Metal-free conditions, providing a simple method for removing the carboxylic acid group. | researchgate.net |

| Decarboxylative N-Arylation | Cu2O | Allows for the synthesis of N-aryl indoles from indole-2-carboxylic acids and aryl halides. | organic-chemistry.org |

| Decarboxylative C3-Benzylation | Gold(III) Chloride | Couples indole-3-carboxylic acids with benzylic alcohols in water. | acs.org |

| Decarboxylative C-H Arylation | Pd/Ag Bimetallic System | Uses benzoic acids as aryl donors for direct C-H arylation of the indole ring. | acs.org |

| Decarboxylative C-H Acylation | Copper Catalyst | Utilizes α-oxoglyoxylic acids as an acyl source for C3-H bond acylation of free (N-H) indoles. | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Difluorination at Positions 4 and 7 on Molecular Recognition

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity. frontiersin.org The placement of two fluorine atoms at the 4- and 7-positions of the indole (B1671886) ring introduces specific electronic and steric features that can significantly influence molecular recognition.

Electronic and Steric Contributions of Fluorine to Ligand-Target Interactions

Fluorine is the most electronegative element, and its incorporation into an aromatic ring, such as the indole nucleus, exerts a strong electron-withdrawing inductive effect. frontiersin.orgbeilstein-journals.org This alters the electron distribution across the entire ring system, which can impact interactions with biological targets. frontiersin.org Placing fluorine at the 4- and 7-positions can modulate the acidity of the indole N-H proton, potentially strengthening its capacity as a hydrogen bond donor. beilstein-journals.org Furthermore, the altered electronic nature of the aromatic surface can influence non-covalent interactions like π-π stacking and dipole-dipole interactions with amino acid residues in a protein's active site. researchgate.netacs.org For instance, the ortho-fluorine substitution can lead to favorable dipole-dipole electrostatic interactions with nearby carbonyl groups in a receptor. rsc.org

From a steric perspective, fluorine is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å). frontiersin.org This allows it to serve as a hydrogen mimic with minimal steric perturbation, meaning its introduction is less likely to cause unfavorable steric clashes within a binding pocket. frontiersin.orgresearchgate.net This minimal steric profile, combined with its potent electronic effects, makes fluorine a powerful tool for probing and enhancing ligand-target interactions. researchgate.netnih.gov

Modulation of Lipophilicity and Hydrogen Bonding Profiles by Fluorine Substitution

Fluorination is a common tactic to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve hydrophobic interactions with a target receptor. researchgate.netresearchgate.netmdpi.com The substitution of C-H bonds with more stable C-F bonds can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a compound. beilstein-journals.org For example, the protection afforded by para-substituted halogens like fluorine can reduce potential toxicity from oxidation and increase drug effectiveness. beilstein-journals.org

While the C-F bond itself is not a strong hydrogen bond acceptor, fluorine can participate in weak hydrogen bonds and other electrostatic interactions. acs.orgrsc.org The primary influence of the 4,7-difluoro substitution on the hydrogen bonding profile is likely indirect, through its powerful inductive effect on the N-H group of the indole pyrrole (B145914) ring. frontiersin.orgbeilstein-journals.org This electronic modulation can fine-tune the molecule's interaction with water and with hydrogen bond donors or acceptors within a biological target, potentially stabilizing the ligand-protein complex. acs.org

Role of the Carboxylic Acid Moiety in Biological Interactions

The carboxylic acid functional group is a cornerstone in drug design, present in hundreds of marketed therapeutic agents. nih.govnih.gov Its acidic nature and ability to engage in multiple high-energy interactions make it a critical component of many pharmacophores for establishing potent binding affinity and selectivity. researchgate.netnih.gov

Importance of the Carboxyl Group for Binding Affinity and Selectivity

At physiological pH, the carboxylic acid group is typically deprotonated to its carboxylate anion form. researchgate.net This negative charge allows it to form strong, long-range ionic bonds (salt bridges) with positively charged amino acid residues such as arginine, lysine, or histidine in a receptor binding site. researchgate.netnih.gov In addition to this powerful electrostatic anchoring, the two oxygen atoms of the carboxylate can act as hydrogen bond acceptors, while the proton of the undissociated acid can act as a hydrogen bond donor. nih.govnih.gov This dual hydrogen-bonding capability is pivotal for achieving specificity in molecular recognition. nih.govnih.gov The replacement of a carboxyl group with other functionalities, such as an amide or even an ester, often leads to a significant reduction or complete loss of biological activity, underscoring its critical role in binding. nih.govmdpi.com

Bioisosteric Replacements of the Carboxyl Group and their SAR Implications

Despite its importance for binding, the carboxylic acid moiety can present challenges, including poor membrane permeability, rapid metabolism, and potential toxicity. nih.govresearchgate.net To mitigate these issues while preserving the essential binding interactions, medicinal chemists often employ bioisosteric replacements. A bioisostere is a functional group with similar physicochemical properties that can elicit a comparable biological response. nih.gov The choice of a suitable bioisostere is context-dependent and cannot be easily predicted, often requiring the screening of a panel of replacements. nih.gov

Common bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and hydroxamic acids. Tetrazoles are frequently used as they share a similar pKa and acidic nature with carboxylic acids and can replicate the hydrogen bonding environment of the carboxylate. nih.govacs.org Acyl sulfonamides also present an acidic proton and a similar geometry of hydrogen bond acceptors. nih.gov The successful application of these surrogates can lead to improved pharmacokinetic profiles, enhanced selectivity, or the creation of new intellectual property. nih.govnih.gov

| Functional Group | Typical pKa Range | Geometry | Hydrogen Bonding |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~4-5 | Planar | 1 Donor, 2 Acceptors |

| 1H-Tetrazole | ~4.5-5 | Planar, Aromatic | 1 Donor, 3-4 Acceptors |

| Acyl Sulfonamide (-CONHSO₂R) | ~4-6 | Tetrahedral S | 1 Donor, 3 Acceptors |

| Hydroxamic Acid (-CONHOH) | ~8-9 | Planar | 2 Donors, 2 Acceptors |

Systematic Modification of Peripheral Substituents and their Contribution to Activity

SAR studies on a series of indole-3-carboxamide polyamine conjugates as antimicrobial agents revealed the significant impact of substitution at the C5 position. As shown in Table 2, introducing a halogen at this position, particularly bromine, led to compounds with potent and broad-spectrum activity against various bacterial and fungal strains. mdpi.com

| Compound ID (based on parent indole) | C5-Substituent | Activity against S. aureus (MIC, µM) | Activity against A. baumannii (MIC, µM) |

|---|---|---|---|

| Parent (H) | -H | >40 | >40 |

| Analog 1 | -F | 10 | >40 |

| Analog 2 | -Cl | 5 | 40 |

| Analog 3 | -Br | 0.28 | 0.28 |

| Analog 4 | -OCH₃ | >40 | >40 |

Further studies on α-substituted indole-3-carboxylic acids designed as potential herbicides demonstrate how modifications to the linker at the C3 position affect biological function. The length and nature of the chain attached to the α-carbon of the carboxylic acid were shown to be critical for herbicidal activity against specific weeds, with certain phenoxyalkyl substitutions showing high inhibition rates. frontiersin.orgnih.gov

| Compound ID | α-Substituent (R) | Inhibition Rate on Rape Root at 100 mg/L (%) |

|---|---|---|

| 10a | - (CH₂)₅-O-Ph | 85 ± 3.1 |

| 10b | - (CH₂)₅-O-Ph-4-F | 91 ± 2.5 |

| 10c | - (CH₂)₅-O-Ph-4-Cl | 88 ± 1.7 |

| 10d | - (CH₂)₅-O-Ph-3-CF₃ | 96 ± 2.3 |

These examples highlight that while the core 4,7-difluoro-1H-indole-3-carboxylic acid structure provides a foundational framework, fine-tuning of its biological activity relies heavily on the systematic exploration of peripheral substituents.

Structure-Activity Relationships of N-Substituted Analogs

The nitrogen atom of the indole ring (N-1 position) is a key site for chemical modification, and substitutions at this position can significantly impact the biological activity of indole-3-carboxylic acid derivatives. Studies on related indole-3-carboxamides have shown that the nature of the substituent at the N-1 position plays a critical role in their inhibitory activities against various enzymes and cellular processes.

Research into a series of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide (B77818) anion formation has provided valuable insights. In this series, the substitution at the indole nitrogen was found to be crucial for maximizing activity. Specifically, the presence of a benzyl (B1604629) group at the N-1 position was determined to be a key requirement for achieving maximum inhibitory potential.

One notable compound from this research is 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide , which demonstrated significant biological effects. This analog, featuring a benzyl group on the indole nitrogen and a difluorobenzyl moiety on the carboxamide nitrogen, exhibited 100% inhibition of superoxide dismutase (SOD) and 51% inhibition of lipid peroxidation (LP). tandfonline.com These findings underscore the importance of the N-benzyl substituent in conferring potent inhibitory activity to this class of compounds.

The following table summarizes the key structural feature and its impact on the biological activity of the N-substituted indole-3-carboxamide analog mentioned:

| Compound Name | N-1 Substituent | Biological Activity |

| 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide | Benzyl | 100% SOD inhibition, 51% LP inhibition. tandfonline.com |

These findings suggest that for the 4,7-difluoro-1H-indole-3-carboxylic acid scaffold, the introduction of a benzyl group at the N-1 position is a promising strategy for enhancing biological activity. Further exploration with various substituted benzyl groups and other aromatic or aliphatic moieties at this position could lead to the discovery of more potent and selective inhibitors.

Impact of C2-Position Modifications on Biological Profiles

While specific studies on the C2-position modifications of 4,7-difluoro-1H-indole-3-carboxylic acid are not extensively documented in publicly available literature, the broader field of indole chemistry provides a strong rationale for investigating this position. The C2 position of the indole nucleus is a well-established site for chemical derivatization, and modifications at this position have been shown to profoundly influence the biological profiles of a wide range of indole-containing compounds.

The functionalization of the indole core, particularly at the C2 and C3 positions, is a common strategy in medicinal chemistry to modulate biological activity. researchgate.net For instance, in the context of antitubercular agents, modifications at the C2 position of indole-2-carboxamides have led to the development of potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3). nih.gov These studies highlight that even small changes at the C2 position can lead to significant alterations in potency and selectivity.

Although direct SAR data for C2-modified 4,7-difluoro-1H-indole-3-carboxylic acid is not available, the established importance of this position in other bioactive indole derivatives strongly suggests that its modification would be a fruitful area of investigation for modulating the biological profile of this specific scaffold.

Computational and Cheminformatic Approaches in SAR/SPR Analysis

Computational and cheminformatic tools are invaluable in modern drug discovery for elucidating SAR and SPR, guiding the design of new analogs with improved properties. These methods range from quantitative analyses to qualitative visualizations of essential molecular features.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies on 4,7-difluoro-1H-indole-3-carboxylic acid analogs are not readily found, the application of QSAR to other classes of indole derivatives has been successful in predicting activity and guiding the synthesis of new compounds.

For example, 3D-QSAR studies on indole and isatin (B1672199) derivatives as antiamyloidogenic agents have been conducted to identify the physicochemical features that correlate with their inhibitory potency against beta-amyloid aggregation. mdpi.com These models use molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to build predictive equations. Such models can help in understanding which properties of the 4,7-difluoro-1H-indole-3-carboxylic acid scaffold are most important for a particular biological activity and can be used to predict the activity of yet-to-be-synthesized analogs.

The general process of a QSAR study involves:

Data Set Preparation: A series of analogs with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each analog.

Model Building: Statistical methods are used to build a regression model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from such models can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Biological Evaluation and Mechanistic Studies of 4,7 Difluoro 1h Indole 3 Carboxylic Acid Derivatives in Vitro/preclinical Focus

Enzyme Inhibition and Activation Studies

Investigation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) Modulation

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial enzyme in regulating cellular energy homeostasis. Its activation can trigger processes like glucose and fatty acid oxidation while inhibiting anabolic pathways that consume ATP. nih.gov This makes AMPK a significant therapeutic target for metabolic diseases. nih.gov While the direct activation of AMPK by 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) has been characterized, specific studies detailing the modulation of AMPK by 4,7-Difluoro-1H-indole-3-carboxylic acid were not prominently available in the reviewed literature. The broader class of indole-3-carboxylic acid derivatives has been investigated for various biological activities, suggesting the potential for diverse enzymatic interactions. nih.govnih.gov

Studies on Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, responsible for the metabolism of tryptophan. frontiersin.org Its overexpression in tumor microenvironments can lead to immune escape, making it a target for cancer immunotherapy. frontiersin.orgnih.gov

Derivatives of 1H-indole-4,7-dione have been synthesized and evaluated for their IDO1 inhibitory activity. nih.gov Specifically, compounds with a 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold have demonstrated moderate inhibitory potency at the micromolar level. nih.gov Enzyme kinetics experiments have suggested that these compounds may act as reversible competitive inhibitors of IDO1. nih.gov The structure-activity relationship of these derivatives highlights the potential of the indole (B1671886) core in designing IDO1 inhibitors. nih.gov

While direct inhibitory data for 4,7-Difluoro-1H-indole-3-carboxylic acid on IDO1 is not specified, the general class of indole analogues has been a focus of IDO1 inhibitor research. nih.gov For instance, a compound with a single sulfur atom bridge in a class of indole-based derivatives showed an IC50 value of 7 μM for IDO1. nih.gov The binding of inhibitors to IDO1 can be influenced by interactions with key residues like Ser167 and chelation with the heme iron in the active site. nih.govnih.gov

Evaluation against other relevant enzymatic targets

Indole-3-carboxylic acid derivatives have been explored as potential antagonists for the auxin receptor protein Transport Inhibitor Response 1 (TIR1). nih.govfrontiersin.org In herbicidal activity assays, certain derivatives exhibited significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants. nih.govnih.gov Molecular docking studies suggest that these compounds interact with the TIR1 protein through π-π stacking, hydrogen bonds, and hydrophobic interactions. nih.govfrontiersin.org

Additionally, some N-substituted indole-3-carbaldehyde oxime derivatives have been evaluated as urease inhibitors, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori. mdpi.com

Receptor Binding and Modulation Studies

Assessment of Affinity and Selectivity for Serotonin (B10506) 5-HT2C Receptors

The serotonin 5-HT2C receptor is a clinically relevant target, and developing ligands that can selectively bind to it has been a subject of research. nih.govnih.gov The halogenation of the indole ring in aplysinopsin derivatives, a class of natural product indole alkaloids, has been shown to be a critical factor in determining affinity and selectivity for 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net

For example, replacing a 5-methyl group with a halogen (F, Cl, or Br) in 2-(indol-1-yl)-1-methylethylamines increased the ligand's affinity for both 5-HT2A and 5-HT2C receptors. nih.gov In a series of aplysinopsin derivatives, the type and extent of halogenation on the indole ring could control the preference for either 5-HT2A or 5-HT2C receptors. nih.govnih.gov One particular compound, (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one, demonstrated approximately 2100-fold selectivity for the 5-HT2C receptor, with an affinity (Ki) of 46 nM. nih.govnih.govresearchgate.net

Below is a table summarizing the affinity of a selection of halogenated indole derivatives for serotonin receptors.

| Compound | Substitution | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | Selectivity (2A/2C) |

| Derivative 1 | 5-F | 130 | 25 | 0.19 |

| Derivative 2 | 5-Cl | 80 | 15 | 0.19 |

| Derivative 3 | 5-Br | 70 | 12 | 0.17 |

| Derivative 4 | 5,6-dichloro | >10,000 | 46 | >217 |

Investigation of GPR17 Receptor Agonism/Antagonism

The G protein-coupled receptor 17 (GPR17) is an orphan receptor implicated in inflammatory diseases and the regulation of oligodendrocyte differentiation. nih.govnih.gov Antagonists of GPR17 are being investigated for their potential to induce remyelination in diseases like multiple sclerosis. nih.gov

A small molecule, MDL29,951 (2-carboxy-4,6-dichloro-1H-indole-3-propionic acid), which is structurally related to 4,7-Difluoro-1H-indole-3-carboxylic acid, has been identified as a specific agonist of GPR17. nih.gov Stimulation of GPR17 by MDL29,951 in oligodendrocyte precursor cells inhibits their maturation. nih.gov This effect is primarily mediated through the Gαi/o signaling pathway, leading to a reduction in the activity of the adenylyl cyclase-cAMP-PKA-CREB cascade. nih.gov

Conversely, a novel class of GPR17 antagonists based on an anthranilic acid scaffold has been discovered. nih.gov The most potent of these antagonists, 5-methoxy-2-(5-(3'-methoxy-[1,1'-biphenyl]-2-yl)furan-2-carboxamido)benzoic acid, exhibited a Ki of 8.91 nM. nih.gov Docking studies suggest these antagonists bind to a site characterized by positively charged arginine residues and a lipophilic pocket. nih.gov

The following table presents data on compounds acting on the GPR17 receptor.

| Compound | Scaffold | Activity | Potency (Ki, nM) |

| MDL29,951 | Dichloro-indole-propionic acid | Agonist | - |

| PSB-22269 | Anthranilic acid derivative | Antagonist | 8.91 |

| PSB-24040 | Anthranilic acid derivative | Antagonist | 83.2 |

Studies on Angiotensin II Receptor 1 (AT1) Antagonism

Derivatives of indole-3-carboxylic acid have been investigated as antagonists of the Angiotensin II Receptor 1 (AT1), a key regulator of blood pressure. nih.gov Antagonism of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension. nih.govnih.gov

A study by Volova et al. described the design, synthesis, and biological evaluation of novel indole-3-carboxylic acid derivatives as AT1 receptor antagonists. nih.gov Radioligand binding studies demonstrated that these compounds exhibited high nanomolar affinity for the AT1 receptor, comparable to the commercial drug losartan. nih.gov In vivo studies in spontaneously hypertensive rats revealed that oral administration of these derivatives led to a significant and sustained reduction in blood pressure, with one compound showing a maximum decrease of 48 mm Hg at a dose of 10 mg/kg, an effect that was superior to that of losartan. nih.gov

While this study did not specifically report on the 4,7-difluoro analog, the findings suggest that the indole-3-carboxylic acid scaffold is a promising starting point for the development of new AT1 antagonists. The electron-withdrawing nature of the fluorine atoms at the 4 and 7 positions of the indole ring could potentially enhance the binding affinity and metabolic stability of the molecule, warranting further investigation into the AT1 antagonistic activity of 4,7-Difluoro-1H-indole-3-carboxylic acid derivatives.

CFTR Potentiation Studies

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and mutations in the CFTR gene can lead to cystic fibrosis. nih.gov CFTR potentiators are a class of drugs that enhance the channel gating activity of the CFTR protein at the cell surface. nih.gov

Currently, there is a lack of direct research evaluating 4,7-Difluoro-1H-indole-3-carboxylic acid and its derivatives as CFTR potentiators. However, the broader class of indole derivatives has shown promise in this area. For instance, a high-throughput screening campaign identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) core as a novel chemotype for CFTR potentiators. nih.gov This discovery highlights the potential of indole-based scaffolds to modulate CFTR activity. Further structure-activity relationship (SAR) studies on these tetrahydro-γ-carboline derivatives led to the identification of compounds with nanomolar activity. nih.gov

Although the specific 4,7-difluoro-1H-indole-3-carboxylic acid moiety has not been explored, the general amenability of the indole scaffold to structural modifications and its ability to interact with biological targets make it a candidate for future investigation in the context of CFTR potentiation.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro Preclinical)

Indole derivatives are well-recognized for their anticancer properties, with several indole-containing compounds being used in chemotherapy. nih.gov The antiproliferative and cytotoxic effects of various indole derivatives have been evaluated against a range of cancer cell lines.

While specific data for 4,7-Difluoro-1H-indole-3-carboxylic acid is not available, studies on related indole derivatives provide insights into their potential anticancer activity. For example, a series of indole-aryl amide derivatives were tested for their in vitro cytotoxicity against HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6 cells, with some compounds showing significant activity. nih.gov One derivative, in particular, demonstrated noteworthy selectivity towards HT29 cells, a malignant colonic cell line, while not affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov

The following table summarizes the cytotoxic activity of various indole derivatives against different cancer cell lines, providing a comparative context for the potential of this class of compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indole-aryl amide derivative 2 | MCF7 (Breast) | 0.81 | nih.gov |

| Indole-aryl amide derivative 2 | PC3 (Prostate) | 2.13 | nih.gov |

| Indole-aryl amide derivative 3 | HeLa (Cervical) | 5.64 | nih.gov |

| Indole-aryl amide derivative 4 | HT29 (Colon) | 0.96 | nih.gov |

| Indole-aryl amide derivative 4 | HeLa (Cervical) | 1.87 | nih.gov |

| Indole-aryl amide derivative 4 | MCF7 (Breast) | 0.84 | nih.gov |

| Indole-aryl amide derivative 7 | MCF7 (Breast) | 0.49 | nih.gov |

The indole nucleus is a common structural motif in compounds exhibiting antimicrobial and anthelmintic activities. researchgate.net Various derivatives of indole-3-carboxylic acid have been synthesized and evaluated for their potential to combat bacterial, fungal, and parasitic infections.

A study on dipeptide derivatives containing indole-3-carboxylic acid conjugates demonstrated good antibacterial activity against both Gram-positive (Streptococcus pyogenes and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria, with activities comparable to the standard drug ciprofloxacin. rsc.org These compounds also exhibited promising antifungal activity against Candida albicans and Aspergillus niger. rsc.org

In another study, indole-3-carboxylic acid derivatives of amino acids and peptides showed significant anthelmintic activity against Pheretima posthuma (Indian earthworm), a common model for screening anthelmintic drugs. researchgate.net

The table below presents a summary of the antimicrobial and anthelmintic activities of various indole-3-carboxylic acid derivatives.

| Compound Type | Organism | Activity | Reference |

|---|---|---|---|

| Dipeptide conjugates of Indole-3-carboxylic acid | Escherichia coli | Good antibacterial activity | rsc.org |

| Dipeptide conjugates of Indole-3-carboxylic acid | Pseudomonas aeruginosa | Good antibacterial activity | rsc.org |

| Dipeptide conjugates of Indole-3-carboxylic acid | Streptococcus pyogenes | Good antibacterial activity | rsc.org |

| Dipeptide conjugates of Indole-3-carboxylic acid | Staphylococcus aureus | Good antibacterial activity | rsc.org |

| Dipeptide conjugates of Indole-3-carboxylic acid | Candida albicans | Good antifungal activity | rsc.org |

| Dipeptide conjugates of Indole-3-carboxylic acid | Aspergillus niger | Good antifungal activity | rsc.org |

| Amino acid/peptide derivatives of Indole-3-carboxylic acid | Pheretima posthuma | Potent anthelmintic activity | researchgate.net |

Indole derivatives, particularly those related to the natural metabolite indole-3-acetic acid, have demonstrated both anti-inflammatory and antioxidant properties. nih.govresearchgate.net These activities are crucial in combating various pathological conditions characterized by inflammation and oxidative stress.

A study on indole-3-acetic acid (IAA) revealed its ability to attenuate lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages. nih.gov IAA significantly reduced the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Furthermore, IAA mitigated the generation of reactive oxygen species (ROS) and nitric oxide (NO), and inhibited the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory cascade. nih.gov

The antioxidant potential of indole derivatives has also been explored. Indole-3-carbinol, for instance, has shown significant hepatoprotective and antioxidant properties against aspirin-induced hepatotoxicity in animal models. researchgate.net The introduction of fluorine atoms into the indole ring is known to modulate the electronic properties of the molecule, which could influence its ability to scavenge free radicals and interact with enzymes involved in inflammation. Therefore, 4,7-Difluoro-1H-indole-3-carboxylic acid derivatives are worthy candidates for investigation in the context of anti-inflammatory and antioxidant activities.

Indole-3-carboxylic acid and its derivatives are structurally related to the natural plant hormone auxin (indole-3-acetic acid), which plays a critical role in plant growth and development. nih.govfrontiersin.orgnih.gov This structural similarity has led to the exploration of indole-3-carboxylic acid derivatives as herbicides that can disrupt normal plant growth by interfering with auxin signaling pathways. nih.govfrontiersin.orgnih.gov

A key target in the auxin signaling pathway is the Transport Inhibitor Response 1 (TIR1) protein, an F-box protein that functions as an auxin receptor. nih.govfrontiersin.orgnih.gov A recent study focused on the design, synthesis, and herbicidal activity of novel indole-3-carboxylic acid derivatives as potential TIR1 antagonists. nih.govfrontiersin.orgnih.gov The study found that most of the synthesized compounds exhibited good to excellent inhibitory effects on the root and shoot growth of both dicotyledonous (rape) and monocotyledonous (barnyard grass) plants. nih.govfrontiersin.orgnih.gov

Specifically, compounds 10d and 10h from this study showed remarkable inhibition rates of up to 96% and 95%, respectively, on the root of rape at a concentration of 100 mg/L. nih.govfrontiersin.orgnih.gov These compounds also maintained high inhibition rates of 92% and 93% at a lower concentration of 10 mg/L. nih.govfrontiersin.orgnih.gov Molecular docking studies suggested that these compounds interact with the TIR1 protein through π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.govfrontiersin.orgnih.gov

The following table summarizes the herbicidal activity of selected indole-3-carboxylic acid derivatives from the aforementioned study.

| Compound | Plant Species | Concentration (mg/L) | Inhibition Rate (%) - Root | Inhibition Rate (%) - Shoot | Reference |

|---|---|---|---|---|---|

| 10d | Rape (B. napus) | 100 | 96 | 90 | nih.govfrontiersin.orgnih.gov |

| Rape (B. napus) | 10 | 92 | 85 | nih.govfrontiersin.orgnih.gov | |

| 10h | Rape (B. napus) | 100 | 95 | 88 | nih.govfrontiersin.orgnih.gov |

| Rape (B. napus) | 10 | 93 | 82 | nih.govfrontiersin.orgnih.gov | |

| 10d | Barnyard Grass (E. crus-galli) | 100 | 85 | 78 | nih.govfrontiersin.orgnih.gov |

| Barnyard Grass (E. crus-galli) | 10 | 75 | 68 | nih.govfrontiersin.orgnih.gov | |

| 10h | Barnyard Grass (E. crus-galli) | 100 | 82 | 75 | nih.govfrontiersin.orgnih.gov |

| Barnyard Grass (E. crus-galli) | 10 | 72 | 65 | nih.govfrontiersin.orgnih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the specific biological evaluation and molecular mechanisms of action for "4,7-Difluoro-1H-indole-3-carboxylic acid" and its derivatives as requested.

Therefore, the requested article cannot be generated with the required level of scientific accuracy and detail at this time.

Computational Chemistry and Theoretical Modeling in 4,7 Difluoro 1h Indole 3 Carboxylic Acid Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For indole (B1671886) derivatives, DFT has been successfully applied to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties. nih.govresearchgate.net

DFT studies allow for the determination of key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. tsijournals.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to indicate electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which is vital for understanding non-covalent interactions, including hydrogen bonding. researchgate.net For a molecule like 4,7-Difluoro-1H-indole-3-carboxylic acid, DFT can precisely model the influence of the electron-withdrawing fluorine atoms on the electronic distribution across the indole ring and the carboxylic acid group.

Table 1: Key Parameters Obtained from DFT Calculations for Indole Analogs

| Parameter | Significance | Reference Application |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D conformation, including bond lengths and angles. | Used as a starting point for further simulations like molecular docking. nih.gov |

| HOMO/LUMO Energies | Determine electron-donating and accepting capabilities and the electronic energy gap. | Used to assess molecular reactivity and stability. tsijournals.com |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. | Predicts how the molecule will interact with other molecules and biological targets. researchgate.net |

| Vibrational Frequencies | Predicts infrared and Raman spectra for comparison with experimental data. | Helps in the structural characterization of the synthesized compound. researchgate.net |

| Mulliken Atomic Charges | Distributes the total molecular charge among individual atoms. | Provides insight into the local electronic structure and charge distribution. |

Molecular Dynamics Simulations for Ligand-Receptor Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of 4,7-Difluoro-1H-indole-3-carboxylic acid, MD simulations are employed to analyze its interaction with biological targets, such as proteins or enzymes, providing a dynamic view of the binding process.

MD simulations can confirm the stability of a ligand within the binding pocket of a target protein. nih.gov After an initial docking pose is established, an MD simulation running for nanoseconds can reveal whether the ligand remains stably bound or dissociates. Key metrics such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of both the ligand and the protein throughout the simulation. biointerfaceresearch.com Constant RMSD values suggest that the complex has reached a stable equilibrium. biointerfaceresearch.com

These simulations provide detailed information on intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-receptor complex. nih.govrsc.org Moreover, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, offering a quantitative estimate of the binding affinity between the molecule and its target. biointerfaceresearch.comresearchgate.net

Table 2: Outputs and Insights from Molecular Dynamics Simulations

| Analysis Type | Information Provided | Purpose in Drug Design |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein or ligand atoms from a reference structure over time. | Assesses the conformational stability of the ligand-receptor complex. biointerfaceresearch.com |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual residues around their average positions. | Identifies flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor. | Elucidates key specific interactions responsible for binding affinity. nih.gov |

| Binding Free Energy (e.g., MM-GBSA) | Calculates the free energy of binding for the ligand-receptor complex. | Quantifies the strength of the interaction and helps rank potential drug candidates. researchgate.net |

| Conformational Analysis | Explores different conformations of the ligand and protein during the simulation. | Reveals dynamic changes in the binding pocket and ligand orientation. rsc.org |

In Silico Prediction of Relevant Pharmacokinetic Parameters (e.g., ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction models provide a rapid and cost-effective way to screen compounds for potential liabilities at an early stage, helping to avoid late-stage failures in drug development. nih.gov

Various computational tools and web servers, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure. nih.govmdpi.com Key parameters include lipophilicity (LogP), water solubility (LogS), human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

For 4,7-Difluoro-1H-indole-3-carboxylic acid, these models can predict its drug-likeness based on established rules like Lipinski's Rule of Five and the Veber rule. mdpi.com For instance, the presence of two fluorine atoms and a carboxylic acid group would significantly influence its predicted lipophilicity, solubility, and ability to be a substrate or inhibitor of transporters like P-glycoprotein. mdpi.com

Table 3: Predicted ADME Properties for 4,7-Difluoro-1H-indole-3-carboxylic Acid (Illustrative)

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | ~211.15 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.0 - 2.5 | Moderate lipophilicity, favorable for cell membrane permeability. |

| LogS (Water Solubility) | Moderately Soluble | Adequate solubility for absorption. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells by P-gp. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

Note: The values in this table are illustrative and based on typical predictions for similar chemical structures. Actual values would require specific calculations using validated software.

De Novo Design and Virtual Screening Approaches for Novel Analogs

Computational chemistry also enables the discovery of novel molecules. Virtual screening and de novo design are two key strategies used to identify new analogs of a lead compound like 4,7-Difluoro-1H-indole-3-carboxylic acid.

Virtual Screening involves searching large libraries of existing compounds to identify molecules that are likely to bind to a specific biological target. The structure of 4,7-Difluoro-1H-indole-3-carboxylic acid can be used as a query to search for structurally similar compounds (ligand-based screening) or to dock a library of compounds into a target's binding site (structure-based screening) to find those with favorable binding energies and interactions.

De Novo Design , on the other hand, involves the computational construction of novel molecules from scratch. Algorithms can use the binding site of a target protein as a template and piece together small molecular fragments to build a new molecule that fits perfectly. Alternatively, the core scaffold of 4,7-Difluoro-1H-indole-3-carboxylic acid could be used as a starting point, with software suggesting modifications or additions to improve its binding affinity or ADME properties. These approaches are instrumental in exploring new chemical space and designing next-generation compounds based on an initial hit. nih.govnih.gov

Future Directions and Emerging Research Avenues for 4,7 Difluoro 1h Indole 3 Carboxylic Acid

The strategic placement of two fluorine atoms on the benzene (B151609) ring of the indole (B1671886) scaffold endows 4,7-Difluoro-1H-indole-3-carboxylic acid with unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. As research into fluorinated heterocyclic compounds continues to expand, several key areas have been identified as promising for future investigation. These avenues aim to harness the full potential of this molecule through innovative synthesis, deeper biological understanding, advanced computational design, and novel applications as biological tools.

Q & A

Q. What are the optimal synthetic routes for 4,7-Difluoro-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated indole derivatives often employs Fischer indole synthesis or Vilsmeier–Haack formylation , followed by hydrolysis. For example, describes a 98% yield for 4,6-Difluoro-1H-indole-2-carboxamide using DMSO-d6 in NMR-confirmed reactions. Key steps include:

- Fluorination : Electrophilic substitution using fluorinating agents at specific indole positions.

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., LiOH in ethanol at 50°C for 2 hours, as in ).

Critical factors include temperature control (reflux conditions for formylation) and solvent choice (DMF or DCE for stability). Contradictions in yield may arise from competing side reactions (e.g., over-fluorination) .

Q. How can researchers characterize the purity and structural integrity of 4,7-Difluoro-1H-indole-3-carboxylic acid?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and F NMR to confirm fluorine positions and aromatic proton coupling (e.g., Hz for fluorine-proton interactions in ).

- HPLC/MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., 179.149 g/mol for the parent compound in ).

- Melting Point Analysis : Compare observed mp with literature values (e.g., mp 232–234°C for indole-5-carboxylic acid in ). Discrepancies may indicate impurities or polymorphic forms .

Q. What are the key applications of 4,7-Difluoro-1H-indole-3-carboxylic acid in medicinal chemistry?

- Methodological Answer : Fluorinated indoles are used as:

- Enzyme Inhibitors : Modulating cytochrome P450 or kinase activity via fluorine’s electronegativity.

- Antimicrobial Agents : highlights growth inhibition of Mycobacterium by difluoro-indole carboxamides.

Design studies should prioritize structure-activity relationship (SAR) analysis, varying fluorine positions to optimize binding (e.g., 5-fluoro vs. 7-fluoro derivatives in ) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) explain the electronic effects of 4,7-difluoro substitution on indole-3-carboxylic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., ) can predict:

- Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect reduces electron density at C3, altering reactivity in nucleophilic substitutions.

- HOMO-LUMO Gaps : Lower energy gaps in difluoro derivatives may enhance charge transfer in biological systems.

Molecular docking studies (e.g., ) should compare binding affinities of 4,7-difluoro vs. monofluoro analogs to targets like β-amyloid or bacterial enzymes .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated indole derivatives?

- Methodological Answer : Address discrepancies via:

- Multi-Technique Validation : Cross-check NMR, IR, and X-ray crystallography (if available). For example, resolves indole-3-carboxylic acid’s tautomeric forms using FT-IR and Raman spectroscopy.

- Statistical Analysis : Apply principal component analysis (PCA) to batch data from multiple synthesis runs.

Document anomalies (e.g., unexpected F NMR shifts) as potential indicators of solvate formation or stereochemical quirks .

Q. How does fluorine substitution at positions 4 and 7 influence the acid dissociation constant (pKa) of indole-3-carboxylic acid?

- Methodological Answer : Experimental pKa determination via potentiometric titration or computational prediction (e.g., using ACD/Labs software) is critical. Fluorine’s inductive effect increases acidity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.